molecular formula C9H9ClO4S B2451367 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride CAS No. 2167300-93-6

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride

Cat. No.: B2451367
CAS No.: 2167300-93-6
M. Wt: 248.68
InChI Key: DSAHBGYMTHNBTC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S. It is characterized by the presence of a 1,3-dioxolane ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride typically involves the reaction of 3-(1,3-Dioxolan-2-yl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler sulfonyl chlorides or dioxolane derivatives .

Biological Activity

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is a compound that features a dioxolane ring fused with a benzenesulfonyl group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 1,3-dioxolane derivatives. The methodology often includes:

  • Formation of the Dioxolane Ring : This can be achieved through the reaction of appropriate aldehydes with diols under acidic conditions.
  • Sulfonylation : The resulting dioxolane can then be treated with benzenesulfonyl chloride to introduce the sulfonyl group.

Biological Activity

Recent studies have highlighted the biological activity of compounds containing dioxolane structures. Notably, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains. For instance:

  • Staphylococcus aureus and Pseudomonas aeruginosa are commonly tested pathogens where dioxolane derivatives have demonstrated notable Minimum Inhibitory Concentration (MIC) values.
  • A study reported MIC values ranging from 625 µg/mL to 1250 µg/mL against these bacteria for structurally related compounds .

Antifungal Activity

The antifungal potential is also significant, particularly against Candida albicans. Most tested dioxolane derivatives exhibited excellent antifungal activity, with some achieving complete inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds act as inhibitors for key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Interference with Cellular Processes : The presence of the dioxolane ring may facilitate interactions with cellular targets, disrupting normal metabolic processes.

Comparative Analysis

The biological activity of this compound can be compared with other dioxolane-containing compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound625 - 1250Significant against C. albicans
Dioxolane derivative A500 - 1000Moderate against C. albicans
Dioxolane derivative B250 - 500Excellent against C. albicans

Case Studies

Several case studies have documented the synthesis and biological evaluation of dioxolane derivatives:

  • Case Study on Antibacterial Properties : A series of synthesized dioxolanes were tested against S. aureus and E. coli, showing varying degrees of effectiveness based on structural modifications .
  • Case Study on Antifungal Efficacy : Another study focused on the antifungal properties against C. albicans, revealing that specific modifications in the dioxolane structure significantly enhanced activity .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAHBGYMTHNBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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